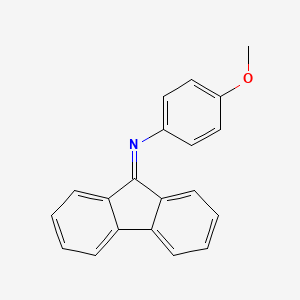
N-(4-methoxyphenyl)fluoren-9-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)fluoren-9-imine is an organic compound with the molecular formula C20H15NO It is characterized by the presence of a fluoren-9-imine core substituted with a 4-methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)fluoren-9-imine typically involves the reaction of fluorenone with 4-methoxyaniline in the presence of an acid catalyst. The reaction proceeds via the formation of a Schiff base, where the imine group is formed by the condensation of the carbonyl group of fluorenone with the amine group of 4-methoxyaniline. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methoxyphenyl)fluoren-9-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the reagent used.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)fluoren-9-imine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)fluoren-9-imine involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methoxy group may also contribute to the compound’s binding affinity and specificity by participating in hydrogen bonding or hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(9H-Fluoren-9-ylidene)-N-(4-methoxyphenyl)-amine: Similar structure but with different substitution patterns.
N-(9H-Fluoren-9-ylidene)-2-methoxyaniline: Another compound with a methoxy group on the phenyl ring but differing in the position of substitution.
Uniqueness
N-(4-methoxyphenyl)fluoren-9-imine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and properties.
Propriétés
Numéro CAS |
5455-02-7 |
|---|---|
Formule moléculaire |
C20H15NO |
Poids moléculaire |
285.3 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)fluoren-9-imine |
InChI |
InChI=1S/C20H15NO/c1-22-15-12-10-14(11-13-15)21-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13H,1H3 |
Clé InChI |
WIEQHLSCJUWKQF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N=C2C3=CC=CC=C3C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


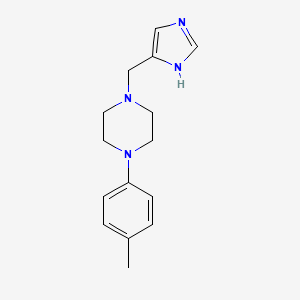


![5-[[4-[[[4-[[8-Amino-1-hydroxy-7-[(4-nitrophenyl)azo]-3,6-disulpho-2-naphthyl]azo]phenyl]amino]carbonyl]phenyl]azo]salicylic acid](/img/structure/B13811258.png)
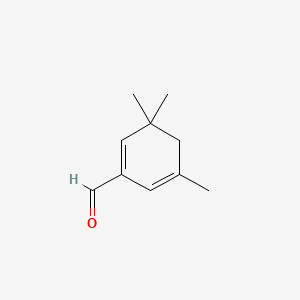
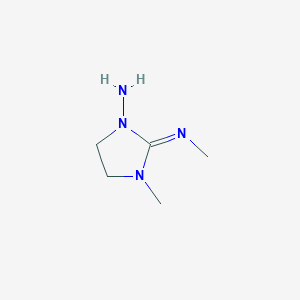
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B13811270.png)

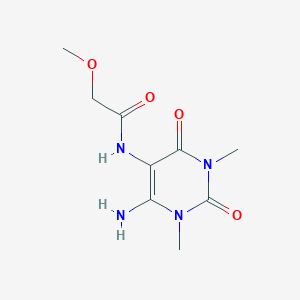
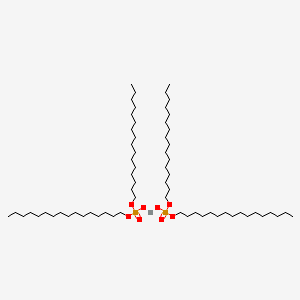
![2-[(2R,3R,4R,5S,6S)-5-hydroxy-2-methoxy-4,6-bis(phenylmethoxy)oxan-3-yl]isoindole-1,3-dione](/img/structure/B13811287.png)
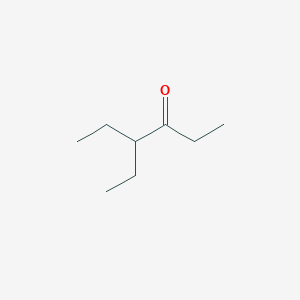
![4-Chloro-3-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13811296.png)
![(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid](/img/structure/B13811303.png)
